molecular formula C8H16N4 B15326815 1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine

1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B15326815
M. Wt: 168.24 g/mol
InChI Key: FPHGXJRKXMGAPQ-UHFFFAOYSA-N
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Description

1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a triazole-derived amine featuring a propyl substituent at the 5-position of the triazole ring and a propan-1-amine group at the 3-position.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C8H16N4/c1-3-5-7-10-8(12-11-7)6(9)4-2/h6H,3-5,9H2,1-2H3,(H,10,11,12)

InChI Key

FPHGXJRKXMGAPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NN1)C(CC)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through several synthetic routesAnother approach includes the thermal condensation of N-cyanoimidates with hydrazine, leading to the formation of the triazole ring .

Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. For instance, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the reaction of N-guanidinosuccinimide with amines under microwave irradiation .

Chemical Reactions Analysis

1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and amine derivatives .

Mechanism of Action

The mechanism of action of 1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinases by binding to their active sites, thereby blocking their enzymatic activity. Additionally, it may interact with lysine-specific demethylase 1, leading to alterations in gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring
Compound Name Substituent (Triazole Position) Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine 5-propyl, 3-propanamine C₈H₁₆N₄ 168.24 (base) Not reported in evidence; inferred from analogs N/A
1-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl 5-methyl, 3-propanamine C₆H₁₂ClN₄ 190.65 Discontinued product; structural analog 1353966-20-7
1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine 3-cyclopropyl, 5-propanamine C₉H₁₆N₄ 180.25 Pharmaceutical intermediate 1247448-02-7
2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine diHCl 3-triazole, branched amine C₆H₁₄Cl₂N₄ 213.11 High polarity; potential CNS applications EN300-39923788

Key Observations :

  • Synthetic Routes: Analogous compounds (e.g., triazole-propanamides) are synthesized via cyclocondensation of succinic anhydride with aminoguanidine, followed by functionalization with amines .
Functional Group Modifications
Compound Name Functional Group Biological Activity (If Reported) Reference
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides Propanamide (instead of amine) Tautomerism studied; no bioactivity data
Dipotassium 2-(2-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)propanedioate Carboxylate salt Thiamine pyrophosphate enzyme inhibitor
1-[3-(1H-1,2,4-Triazol-3-yl)pyrazin-2-yl]ethanamine Ketone-to-amine conversion Intermediate in kinase inhibitor synthesis

Key Observations :

  • Amine vs. Amide: Propanamides exhibit tautomerism between amino and imino forms, which could influence binding interactions in biological systems .
  • Salt Forms : Carboxylate salts (e.g., dipotassium derivatives) improve solubility for in vitro enzyme assays .

Structural and Physicochemical Data

Property 1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine 1-(5-Methyl Analog, HCl Salt) 1-(3-Cyclopropyl Analog)
Molecular Formula C₈H₁₆N₄ C₆H₁₂ClN₄ C₉H₁₆N₄
Molecular Weight 168.24 190.65 180.25
Lipophilicity (Predicted logP) ~1.2 (propyl enhances logP vs. methyl) ~0.8 ~1.5 (cyclopropyl effect)
Synthetic Yield Not reported Discontinued product Available via custom synthesis

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